![molecular formula C17H14N2O4S B10975287 3-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10975287.png)
3-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-{[(4-Phenyl-1,3-thiazol-2-yl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound featuring a thiazole ring, a bicyclic structure, and a carboxylic acid group. Thiazole rings are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties . The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-{[(4-Phenyl-1,3-thiazol-2-yl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a halogenated ketone with thiourea in ethanol, followed by cyclization.
Bicyclic Structure Formation: The bicyclic structure can be formed through a Diels-Alder reaction involving a diene and a dienophile under controlled temperature and pressure conditions.
Chemical Reactions Analysis
3-{[(4-Phenyl-1,3-thiazol-2-yl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions:
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential anti-inflammatory properties are being explored for therapeutic applications.
Industry: The compound’s unique structure is used in material science for developing new polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[(4-Phenyl-1,3-thiazol-2-yl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves binding to specific molecular targets:
Enzyme Inhibition: The thiazole ring can inhibit enzymes by binding to their active sites, disrupting their normal function.
Receptor Interaction: The compound can interact with cellular receptors, modulating signal transduction pathways.
DNA Interaction: It can bind to DNA, interfering with replication and transcription processes.
Comparison with Similar Compounds
Compared to other thiazole-containing compounds, 3-{[(4-Phenyl-1,3-thiazol-2-yl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid stands out due to its unique bicyclic structure:
Properties
Molecular Formula |
C17H14N2O4S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H14N2O4S/c20-15(13-11-6-7-12(23-11)14(13)16(21)22)19-17-18-10(8-24-17)9-4-2-1-3-5-9/h1-8,11-14H,(H,21,22)(H,18,19,20) |
InChI Key |
VURCKUPZKURSRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3C4C=CC(C3C(=O)O)O4 |
Origin of Product |
United States |
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